molecular formula C8H8N4O2 B1299510 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid CAS No. 842972-32-1

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid

Katalognummer: B1299510
CAS-Nummer: 842972-32-1
Molekulargewicht: 192.17 g/mol
InChI-Schlüssel: YFTGQBVYIOJXMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines

Biochemische Analyse

Biochemical Properties

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit inhibitory activity against enzymes such as tyrosyl DNA phosphodiesterase 2 (TDP2), mutant forms of epidermal growth factor receptor kinase (L858R-T790M), and lysine-specific histone demethylase 1 (LSD1/KDM1A) . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated cytotoxic activities against cancer cell lines such as MCF-7, HCT-116, and HepG-2, with varying IC50 values . These effects suggest that the compound can alter cellular processes, potentially leading to cell death in cancerous cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with the active sites of enzymes, thereby modulating their activity. For example, its inhibitory activity against TDP2 and LSD1/KDM1A is due to its ability to bind to these enzymes and prevent their normal function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere at temperatures between 2-8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects. At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. These interactions can affect metabolic flux and metabolite levels, potentially leading to changes in cellular function. The compound’s metabolic pathways are crucial for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within specific tissues, affecting its overall efficacy and safety .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidourea hydrochloride with formyl acid to form 1,2,4-triazol-5-one. This intermediate is then nitrated using fuming nitric acid to prepare 3-nitro-1,2,4-triazol-5-one. Subsequent reduction using hydrogen in the presence of Raney nickel yields 3-amino-5-hydroxyl-1,2,4-triazole, which is then cyclized with acetyl acetone to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as described above, with optimizations for scale-up and cost-efficiency. The reaction conditions are typically mild, and the raw materials are relatively inexpensive and readily available .

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas with catalysts like Raney nickel for reductions, and various oxidizing agents for oxidation reactions. Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield amino derivatives, while oxidation can produce oxides. Substitution reactions can result in a variety of substituted triazolopyrimidines .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits several promising biological activities, including:

  • Anticancer Activity : Research indicates that derivatives of triazolo[4,3-a]pyrimidine structures can inhibit various cancer cell lines. For instance, studies have shown that modifications to the triazolo-pyrimidine scaffold can enhance potency against specific targets such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Compounds derived from this scaffold have demonstrated low micromolar IC₅₀ values against CDK-2, indicating potential as therapeutic agents in cancer treatment .

Synthesis and Derivatives

The synthesis of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid can be achieved through various methods. A notable approach is the one-pot synthesis involving multiple components that yield high purity and yield of the desired compound . The versatility of this synthesis method allows for the exploration of numerous derivatives with tailored biological profiles.

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of triazolo-pyrimidine derivatives found that specific modifications led to significant inhibition of tumor growth in MCF-7 breast cancer models. The compounds not only inhibited cell proliferation but also induced apoptosis and suppressed cell migration .

Case Study 2: Enzyme Inhibition

Another investigation highlighted the potential of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine derivatives as dual inhibitors of EGFR and VEGFR. These compounds were shown to possess IC₅₀ values ranging from 0.3 to 24 µM, demonstrating their effectiveness in targeting multiple pathways involved in cancer progression .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibition of tumor growth and induction of apoptosis in cancer cell lines.
Enzyme InhibitionTargeting CDKs with low micromolar IC₅₀ values for potential cancer therapy.
Drug DesignVersatile scaffold for developing new therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid (CAS No. 842972-32-1) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₈H₈N₄O₂
  • Molecular Weight : 192.17 g/mol
  • CAS Number : 842972-32-1

Synthesis

The synthesis of this compound has been reported in various studies. The compound is typically synthesized through multi-step reactions involving triazole and pyrimidine derivatives. Recent methods have focused on optimizing yields and purity while exploring different substituents that enhance biological activity.

Anti-inflammatory Activity

Research has demonstrated that derivatives of triazolo[4,3-a]pyrimidine exhibit significant anti-inflammatory properties. For instance:

  • COX Inhibition : The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes. In vitro studies indicated that certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib. Specifically, compounds derived from this scaffold have demonstrated potent COX-2 inhibition with IC50 values around 0.04 μmol/L .

Antimicrobial Activity

Studies have also assessed the antimicrobial properties of this compound. The compound exhibited notable activity against various bacterial strains and fungi:

  • Bacterial Sensitivity : The compound was effective against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect. Comparative studies highlighted its efficacy against resistant strains of bacteria .

Cancer Therapeutics

Emerging research suggests that this compound may play a role in cancer treatment:

  • USP28 Inhibition : Recent investigations revealed that triazolo[4,3-a]pyrimidine derivatives can inhibit USP28, a deubiquitinating enzyme implicated in tumorigenesis. This inhibition leads to decreased cell proliferation and induces apoptosis in cancer cell lines such as gastric cancer cells .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Substituent Position Effect on Activity
Position 5Enhances COX-2 inhibition
Position 7Improves antimicrobial activity
Carboxylic acid groupEssential for bioactivity

Studies suggest that the presence of electron-donating groups at specific positions on the pyrimidine ring enhances anti-inflammatory and antimicrobial activities.

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving carrageenan-induced paw edema in rats, derivatives of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine demonstrated significant reductions in inflammation compared to controls. The study measured inflammatory markers such as COX-2 and iNOS levels pre-and post-treatment.

Case Study 2: Anticancer Potential

A study focusing on the effects of USP28 inhibitors derived from this compound showed promising results in inhibiting cell cycle progression in gastric cancer cells. The treatment resulted in decreased levels of oncogenic proteins and increased apoptosis markers.

Eigenschaften

IUPAC Name

5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-4-3-5(2)12-6(7(13)14)10-11-8(12)9-4/h3H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTGQBVYIOJXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360642
Record name 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842972-32-1
Record name 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.